Product packaging for Lumisterol-d5(Cat. No.:)

Lumisterol-d5

Cat. No.: B1159056
M. Wt: 401.68
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lumisterol-d5 is a high-purity, stable isotope-labeled analog of lumisterol, specifically designed for use as an internal standard in quantitative mass spectrometry-based assays. This deuterated compound is essential for researchers investigating the photobiology of vitamin D and the emerging roles of lumisterol and its hydroxy-metabolites in physiological and pathophysiological processes. The primary research value of this compound lies in its application as a critical tool for the accurate quantification of lumisterol and its metabolites in complex biological matrices such as serum, skin, and cell cultures. Upon exposure to ultraviolet B (UVB) radiation, epidermal 7-dehydrocholesterol is converted not only to pre-vitamin D3 but also to lumisterol, a secosteroid that acts as a photoprotective agent limiting the production of vitamin D3 during prolonged sunlight exposure . Recent research has revealed that lumisterol is not biologically inert but can be enzymatically activated by cytochrome P450 enzymes, including CYP11A1, to produce a range of hydroxymetabolites such as 20(OH)L3, 22(OH)L3, and 25(OH)L3 . These novel derivatives have demonstrated significant biological activities in preclinical models, including anti-proliferative and anti-inflammatory effects, the ability to attenuate UVB-induced DNA damage, and the activation of the NRF2-mediated antioxidant response in human keratinocytes . Furthermore, certain hydroxy-metabolites of lumisterol have been identified as promising agents that can inhibit key SARS-CoV-2 replication machinery enzymes, such as the RNA-dependent RNA polymerase (RdRP), suggesting potential for future antiviral research . The mechanism of action for lumisterol derivatives appears to involve interaction with nuclear receptors, functioning as inverse agonists of the retinoid-related orphan receptors (RORs) α and γ . By providing a stable, non-interfering reference signal in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, this compound enables precise and reliable measurements. This capability is vital for advancing studies in photodermatology, cancer research, immunology, and investigative toxicology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₈H₃₉D₅O

Molecular Weight

401.68

Synonyms

(3β,9β,10α,22E)-Ergosta-5,7,22-trien-3-ol-d5;  9.beta.,10α-Ergosta-5,7,22-trien-3-ol-d5;  9β,10α-Ergosta-5,7,22-trien-3.beta.-ol-d5;  9β,10α-Ergosterol-d5;  Lumisterol2-d5;  _x000B_

Origin of Product

United States

Synthetic Methodologies and Characterization of Lumisterol D5 for Research Applications

Deuterium (B1214612) Incorporation Strategies for Steroid Frameworks

The synthesis of Lumisterol-d5 is a multi-step process that begins with the introduction of deuterium atoms into a suitable steroidal precursor. This isotopic labeling is crucial for its application as an internal standard in quantitative analysis. sigmaaldrich.comsigmaaldrich.com

The common precursor for this compound is 7-Dehydrocholesterol (B119134) (7-DHC), the same provitamin that leads to vitamin D3 synthesis in the skin. nih.govwikipedia.org The targeted synthesis of 7-Dehydrocholesterol-d5 involves introducing deuterium atoms at specific, stable positions within the molecule. Chemical synthesis provides precise control over the location and number of deuterium labels.

A general approach involves several stages, starting from a commercially available cholesterol derivative. The process can be summarized as follows:

Protection of Functional Groups : The hydroxyl group of cholesterol is protected to prevent unwanted side reactions. google.com

Allylic Bromination : The protected cholesterol undergoes allylic bromination at the C7 position. google.com

Dehydrobromination : A subsequent elimination reaction creates the characteristic 5,7-diene system of 7-DHC. google.com

Deuterium Introduction : Deuterium atoms are introduced at specific sites, often on the side chain, through reactions involving deuterated reagents. The synthesis of deuterated sterols for research often involves creating isotopically labeled building blocks that are then incorporated into the final molecule. nih.gov

Deprotection : The protecting group is removed to yield the final 7-Dehydrocholesterol-d5 molecule.

These synthetic routes are complex and require careful optimization to achieve high yields and isotopic purity. google.com

Once the deuterated precursor, 7-Dehydrocholesterol-d5, is synthesized and purified, it undergoes a photochemical reaction to generate this compound. This process mimics the natural transformation that occurs in the skin upon exposure to sunlight but is performed in a controlled laboratory setting. researchgate.netuky.edu

The conversion is initiated by irradiating a solution of 7-DHC-d5 with ultraviolet B (UVB) light, typically at wavelengths between 295 and 300 nm. wikipedia.org This irradiation breaks the B-ring of the steroid to form an unstable intermediate, Pre-vitamin D3-d5. uky.edunih.gov With continued UVB exposure, this intermediate can undergo further photoisomerization. One of the stable, biologically inert photoproducts formed is this compound, which is a stereoisomer of the original 7-DHC-d5. researchgate.netnih.govhmdb.ca The formation of lumisterol (B196343) involves the reformation of the B-ring but with a different stereochemistry (9β,10α) compared to 7-DHC. wikipedia.org The yield of this compound relative to other photoproducts like Tachysterol-d5 and Pre-vitamin D3-d5 can be influenced by reaction conditions such as the solvent and the duration and intensity of UV exposure. nih.govgoogle.com

Advanced Purification Techniques for Isotopic Purity and Compound Homogeneity

The photochemical reaction of 7-DHC-d5 results in a complex mixture containing unreacted precursor, this compound, and other photoisomers. Separating these structurally similar compounds is a significant challenge. rsc.orgrsc.org Advanced chromatographic techniques are essential to isolate this compound with high chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) is the method of choice for this purification. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) using C18 columns is particularly effective. nih.gov The separation relies on the subtle differences in polarity and shape among the steroid isomers.

A typical purification protocol involves:

Initial Extraction : After the photochemical reaction, the mixture is extracted using an organic solvent like dichloromethane. nih.gov

Chromatographic Separation : The extract is injected into an HPLC system. A gradient elution, often with a mobile phase consisting of methanol (B129727)/water or acetonitrile (B52724)/water, is used to separate the components. nih.gov

Fraction Collection : The eluent is monitored by a UV detector, and fractions corresponding to the this compound peak are collected. nih.gov

Re-purification : To achieve the highest purity, a second HPLC step using a different solvent system (e.g., acetonitrile/water) may be performed on the collected fractions. nih.gov

Immunoaffinity chromatography, which uses specific antibodies to target certain steroids, represents another advanced technique that can simplify purification by selectively binding the target compound or its major contaminants. nih.gov The ultimate goal is to obtain a this compound sample that is free from other isomers, ensuring its reliability as a research standard. rsc.orgresearchgate.net

Table 1: Example Parameters for HPLC Purification of Lumisterol This table is based on methods used for purifying non-deuterated lumisterol and its metabolites, which are directly applicable to its deuterated analogue. nih.gov

Parameter Stage 1 Stage 2 (Re-purification)
Column C18 (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm) C18 (e.g., Grace Alltima, 25 cm × 4.6 mm, 5 µm)
Mobile Phase Gradient of 64% to 100% methanol in water Gradient of 45% to 100% acetonitrile in water
Flow Rate 0.5 mL/min 0.5 mL/min
Detection UV at 280 nm UV at 280 nm
Purpose Initial separation from major photoproducts Final polishing to achieve high homogeneity

Spectroscopic and Chromatographic Characterization of this compound

Following purification, the identity, purity, and structural integrity of this compound must be rigorously confirmed. This is accomplished through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass spectrometry (MS), particularly when coupled with a chromatographic system like LC (LC-MS) or GC (GC-MS), is a powerful tool for analyzing deuterated steroids. sigmaaldrich.comnih.gov For this compound, high-resolution mass spectrometry (HRMS) is used to confirm two critical attributes: the correct molecular mass and the degree of isotopic enrichment. nih.gov

The analysis provides an exact mass-to-charge (m/z) ratio of the molecule. The presence of five deuterium atoms in this compound (C27H39D5O) results in a molecular weight that is approximately 5 mass units higher than its non-deuterated counterpart (C27H44O). HRMS can measure this mass difference with high precision, confirming the successful incorporation of the deuterium labels. nih.gov Furthermore, by analyzing the isotopic distribution of the molecular ion peak, the percentage of isotopic enrichment (i.e., the proportion of molecules that contain all five deuterium atoms versus those with fewer) can be accurately determined. This verification is essential for its use as an internal standard in isotope dilution mass spectrometry assays. researchgate.net

Table 2: Expected Mass Data for this compound

Compound Chemical Formula Exact Mass (Monoisotopic)
Lumisterol C₂₇H₄₄O 384.3392
This compound C₂₇H₃₉D₅O 389.3705

The process involves comparing the spectra of the deuterated compound with its non-deuterated standard:

¹H NMR (Proton NMR) : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides the first indication of the deuteration sites.

²H NMR (Deuterium NMR) : A ²H NMR experiment is then performed. sigmaaldrich.com This technique directly observes the deuterium nuclei. A strong signal will appear at the chemical shifts corresponding to the positions of the deuterium atoms, providing definitive proof of their location on the steroid framework. wikipedia.orgmagritek.com The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral assignment straightforward. sigmaaldrich.com

¹³C NMR : The ¹³C NMR spectrum can also provide confirmation. Carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (a triplet for a -CD group, a quintet for -CD2) and a slight upfield shift compared to carbons bonded to protons. rsc.org

Together, these NMR techniques provide an unambiguous confirmation of the molecule's structural integrity and the precise regiochemistry of the isotopic labels, ensuring the quality and reliability of this compound for research applications.

Advanced Analytical Techniques for Lumisterol D5 and Its Metabolites in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms for Isotope Tracing

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone for metabolic research, offering the high resolution and sensitivity required for isotope tracing studies. nih.govresearchgate.net This technique allows researchers to track the metabolic fate of isotopically labeled compounds like lumisterol-d5 within a biological system, providing a dynamic view of cellular metabolism. nih.gov The versatility of LC-MS is demonstrated in its various configurations, each tailored to specific analytical needs.

Ultra-High Performance Liquid Chromatography (UPLC) Coupled with Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS)

The coupling of Ultra-High Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (qTOF-MS) provides a powerful platform for the analysis of this compound and its metabolites. UPLC systems, operating at higher pressures than traditional HPLC, enable the use of smaller particle-packed columns, resulting in rapid and high-resolution separations. amegroups.org When interfaced with a qTOF mass spectrometer, this system allows for the acquisition of high-resolution mass spectra, which is critical for the accurate identification of metabolites. nih.gov

In a typical workflow, a UPLC system separates the components of a complex mixture, which are then ionized and introduced into the qTOF mass spectrometer. The qTOF analyzer provides accurate mass measurements, often with an error of less than 5 parts per million (ppm), which is crucial for determining the elemental composition of unknown compounds. nih.gov This level of accuracy is instrumental in distinguishing between isobaric interferences and the analytes of interest.

Table 1: Illustrative UPLC-qTOF-MS Parameters for Sterol Analysis

Parameter Setting
UPLC System Waters ACQUITY I-Class
Column Agilent Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm)
Mobile Phase Gradient of methanol (B129727) in water with 0.1% formic acid
Flow Rate 0.3 mL/min
Mass Spectrometer Waters Xevo™ G2-S QTof
Ionization Mode Electrospray Ionization (ESI), Positive
Data Acquisition High-resolution mass spectra

This table is a composite representation based on typical parameters for sterol analysis and does not represent a specific analysis of this compound. nih.gov

LC-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Ultrasensitive Quantification

For the ultrasensitive quantification of this compound and its metabolites, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice. nih.gov This technique is renowned for its high selectivity and sensitivity, making it the gold standard for measuring vitamin D and its metabolites in clinical settings. nih.gov ESI is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like sterols, and it provides excellent sensitivity, particularly at the low flow rates used in UPLC. nih.gov

The tandem mass spectrometry (MS/MS) capability, often achieved with a triple quadrupole mass spectrometer, allows for selected reaction monitoring (SRM). In SRM, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in the collision cell. The third quadrupole then selects a specific product ion, creating a highly specific and sensitive detection method that minimizes background noise. This high degree of selectivity is crucial for accurate quantification in complex matrices like plasma and serum. lcms.cz

Application of Orbitrap Mass Spectrometry in Untargeted this compound Metabolomics

Orbitrap mass spectrometry has emerged as a key technology for untargeted metabolomics, a field that aims to comprehensively identify and quantify all small molecules in a biological system. theanalyticalscientist.comthermofisher.com The high resolving power and mass accuracy of Orbitrap instruments are essential for distinguishing between a vast number of metabolites present in a sample. In the context of this compound research, an untargeted metabolomics approach using an Orbitrap-based platform can uncover novel metabolic pathways and identify previously unknown metabolites. nih.gov

The workflow for untargeted metabolomics typically involves acquiring full scan high-resolution mass spectrometry data, followed by data-dependent MS/MS scans to obtain fragmentation information for metabolite identification. thermofisher.com Advanced software is then used to process the large datasets, perform feature detection, and annotate metabolites by comparing the accurate mass and fragmentation patterns to spectral libraries and databases. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

While LC-MS is the predominant technique for analyzing sterols, Gas Chromatography-Mass Spectrometry (GC-MS) offers a complementary approach, particularly for volatile derivatives. Due to the polar nature and low volatility of lumisterol (B196343) and its metabolites, derivatization is a necessary step prior to GC analysis. This process involves chemically modifying the analytes to increase their volatility and improve their chromatographic behavior.

A common derivatization technique is silylation, where active hydrogens on hydroxyl groups are replaced with a nonpolar silyl (B83357) group. The resulting derivatives are more amenable to separation by GC. GC-MS provides excellent chromatographic resolution and benefits from the availability of extensive electron ionization (EI) spectral libraries, which can aid in the identification of unknown compounds. theanalyticalscientist.com However, a potential drawback of GC-MS for sterol analysis is the risk of thermal degradation of the analytes at the high temperatures used in the GC injector and column. nih.gov

Development and Validation of Robust Analytical Methods for this compound and its Hydroxylated Products

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results obtained from the analysis of this compound and its hydroxylated metabolites. omicsonline.org Method validation is a process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application. omicsonline.org

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. omicsonline.org

Linearity and Range: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. mdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. researchgate.net

Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. mdpi.com

For methods analyzing hydroxylated products of this compound, careful optimization of chromatographic conditions is necessary to separate isomeric forms, such as epimers, which may have nearly identical mass spectra. nih.gov

Internal Standardization with Deuterated Analogs for Absolute Quantification

Absolute quantification in mass spectrometry is often achieved through the use of internal standards. icdd.comicdd.com An ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog. lcms.cz In the analysis of lumisterol, using a deuterated form of the compound itself or its metabolites as an internal standard is a common practice. mdpi.comnih.gov

The principle of internal standardization involves adding a known amount of the deuterated analog to the sample before any sample preparation steps. lcms.cz Since the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. mdpi.com By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate and precise quantification can be achieved, as this ratio corrects for variations in sample recovery, injection volume, and instrument response. lcms.czmdpi.com

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
Lumisterol
7-dehydrocholesterol (B119134)
20,22-dihydroxy-L3
22-hydroxy-L3
24-hydroxy-L3
pregnalumisterol
d5-hippuric acid
25-hydroxyvitamin D3
calcitriol
vitamin D2
13C-25(OH)D3
13C-24,25(OH)2D3
13C-1,25(OH)2D3
25OHD2
24,25(OH)2D3
1,25(OH)2D3
3-epi-25(OH)D3
deoxynivalenol
DON-3-glucoside
3-acetyl-DON
15-acetyl-DON
estradiol
2-hydroxyestradiol
2-methoxyestradiol
3α-25(OH)D3

Method Precision, Accuracy, and Limit of Detection in Research Sample Analysis

The reliability of any analytical method hinges on its precision, accuracy, and sensitivity. In the context of quantifying lumisterol and its metabolites, where this compound serves as an ideal internal standard, these parameters are rigorously validated to ensure data integrity. Validation is particularly critical for complex biological matrices where endogenous and exogenous substances can interfere with the analysis. unodc.org

Precision is the measure of repeatability or closeness of results from replicate measurements of the same sample. unodc.org It is typically expressed as the coefficient of variation (CV), with lower percentages indicating higher precision. Precision is assessed under two conditions:

Intra-assay precision (repeatability): Evaluates the variation within a single analytical run.

Inter-assay precision (intermediate precision): Assesses the variation across different days, analysts, or equipment, providing a more comprehensive measure of a method's reproducibility in a routine clinical or research setting. mdpi.com

For methods quantifying vitamin D metabolites using deuterated internal standards, intra-assay CVs are often below 15%, while inter-assay CVs can range from 2.5% to 12.5%. researchgate.net

Accuracy refers to the closeness of a measured value to the true or accepted value. nih.gov It is commonly determined through spike recovery experiments, where a known quantity of the analyte is added to a biological matrix and analyzed. nih.govresearchgate.net The percentage of the added analyte that is measured (% recovery) provides an estimate of the method's accuracy. Recoveries for LC-MS/MS methods for related compounds typically range from 76% to over 100%. researchgate.netnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for analyte loss during sample preparation and for matrix effects, thereby significantly improving accuracy. mdpi.com

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, but not necessarily quantified with acceptable precision. unodc.orgnih.gov The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with a defined level of precision and accuracy. researchgate.netnih.gov The LOQ is a critical parameter for studies involving low physiological concentrations of metabolites. For sensitive LC-MS/MS methods used to measure vitamin D metabolites, LOQs can be as low as 0.05 nmol/L to 1.0 ng/mL, depending on the specific analyte and matrix. nih.govnih.gov

The table below summarizes typical method validation parameters for the analysis of vitamin D analogues using LC-MS/MS with deuterated internal standards, which is representative of the performance expected for methods utilizing this compound.

Table 1: Representative Validation Parameters for LC-MS/MS Analysis of Sterols Using Deuterated Internal Standards

ParameterTypical Performance MetricReference
Intra-Assay Precision (CV)0.9% - 14.7% researchgate.net
Inter-Assay Precision (CV)2.5% - 12.5% researchgate.net
Accuracy (% Recovery)76.6% - 118% researchgate.netnih.gov
Limit of Quantitation (LOQ)0.5 - 2 ng/mL researchgate.net

Sample Preparation Strategies for Optimal this compound Recovery from Biological Specimens

The accurate quantification of lumisterol from complex biological specimens such as plasma, serum, milk, or tissue necessitates a robust sample preparation strategy. nih.govresearchgate.net The primary goals are to efficiently extract the target analyte, remove interfering substances like proteins and phospholipids (B1166683), and concentrate the sample to a level suitable for instrumental analysis. researchgate.netresearchgate.net The inclusion of this compound at the beginning of this process is critical to monitor and correct for any analyte loss during these extensive cleanup steps.

A common workflow for preparing biological samples involves several key stages:

Saponification: In many biological samples, sterols are present as fatty acid esters. Saponification, a process involving alkaline hydrolysis (e.g., using potassium hydroxide), is often the first step to cleave these ester bonds and release the free sterol. nih.gov This step is crucial for an accurate measurement of total lumisterol.

Protein Precipitation (PPT): Biological fluids have a high protein content that can interfere with analysis. PPT is achieved by adding organic solvents like acetonitrile (B52724) or agents such as zinc sulfate, which denature the proteins, causing them to precipitate out of the solution for easy removal by centrifugation. researchgate.net

Liquid-Liquid Extraction (LLE): Following protein removal, LLE is used to selectively partition the lipophilic sterols from the aqueous sample into an immiscible organic solvent. nih.gov Common solvents for this purpose include n-hexane, heptane, and ethyl acetate. nih.gov This step not only isolates the analyte but also provides a degree of purification and concentration.

Solid-Phase Extraction (SPE): For further purification, SPE is often employed. nih.gov The sample extract is passed through a cartridge containing a solid adsorbent (e.g., silica). The analyte is retained on the solid phase while impurities are washed away. The purified analyte is then eluted with a different solvent. This technique is highly effective at removing interfering compounds, including phospholipids that are known to cause significant matrix effects in mass spectrometry. mdpi.com

Derivatization: To enhance the sensitivity and chromatographic performance of sterols, a derivatization step may be included. nih.gov This chemical modification alters the structure of the analyte to improve its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS). researchgate.netnih.gov

For GC-MS analysis, trimethylsilyl (B98337) (TMS) derivatization is often used to increase the volatility of hydroxyl groups. nih.gov

For LC-MS/MS, derivatizing agents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be used. PTAD reacts with the diene moiety of vitamin D-related compounds, significantly enhancing ionization efficiency and thus detection sensitivity. nih.govnih.gov

Mechanistic Elucidation of Lumisterol D5 Biotransformation and Metabolic Cycling

Enzymatic Hydroxylation Pathways Initiated by Lumisterol-d5

The biotransformation of this compound is initiated by enzymatic hydroxylation, a critical activation step that converts the parent compound into a series of hydroxylated metabolites. nih.govnih.gov This process is primarily mediated by specific cytochrome P450 (CYP) enzymes, which introduce hydroxyl groups at various positions on the sterol's side chain. nih.govresearchgate.net These hydroxylation reactions are analogous to the established activation pathways for vitamin D3, although the substrate specificity and product profiles are distinct. researchgate.netscispace.com The resulting hydroxylumisterols exhibit biological activities, suggesting that lumisterol (B196343) is not an inert byproduct but a prohormone that can be metabolically activated. nih.govnih.gov

The metabolism of this compound is catalyzed by specific isoforms of the cytochrome P450 superfamily, with CYP11A1 and CYP27A1 being the principal initiating enzymes. nih.govmdpi.com

CYP11A1 (Cytochrome P450scc) : This mitochondrial enzyme, known for its role in converting cholesterol to pregnenolone, efficiently metabolizes lumisterol. nih.govresearchgate.net Both bovine and human CYP11A1 act on lumisterol to produce a range of hydroxylated products. nih.govresearchgate.net The catalytic efficiency of bovine CYP11A1 for lumisterol metabolism is significant, estimated to be about 20% of its efficiency for cholesterol. nih.govresearchgate.net This action demonstrates a novel metabolic pathway for lumisterol, highlighting the broad substrate capacity of CYP11A1. nih.gov

CYP27A1 : Another mitochondrial enzyme, CYP27A1, is also highly effective in metabolizing lumisterol. nih.gov It hydroxylates lumisterol at different positions than CYP11A1, primarily C25 and C27. nih.gov Remarkably, the catalytic efficiency (kcat/Km) of CYP27A1 for lumisterol is 260-fold higher than its efficiency for vitamin D3, indicating that lumisterol is a preferred substrate for this enzyme. nih.gov

CYP24A1 : This enzyme is primarily known for its role in the catabolism of active vitamin D metabolites, such as 1,25-dihydroxyvitamin D3. researchgate.netmdpi.com While direct hydroxylation of lumisterol by CYP24A1 is not the primary activation step, its expression is influenced by lumisterol administration. Studies in mice have shown that high doses of lumisterol2 lead to an upregulation of Cyp24a1 mRNA in the kidneys. nih.govresearchgate.net This suggests that CYP24A1 may be involved in the subsequent degradation of active lumisterol hydroxymetabolites, thereby playing a role in regulating their systemic levels. nih.gov

EnzymePrimary LocationRole in this compound MetabolismKey Finding
CYP11A1MitochondriaInitiates hydroxylation at C20, C22, and C24. nih.govresearchgate.netMetabolizes lumisterol with ~20% the efficiency of cholesterol. nih.govresearchgate.net
CYP27A1MitochondriaInitiates hydroxylation at C25 and C27. nih.govShows a 260-fold higher catalytic efficiency for lumisterol than for vitamin D3. nih.gov
CYP24A1MitochondriaLikely involved in the catabolism of hydroxylated lumisterol metabolites. mdpi.comnih.govGene expression is upregulated by high doses of lumisterol, suggesting a feedback regulation role. nih.govresearchgate.net

The enzymatic action of CYPs on this compound yields a variety of deuterated hydroxylumisterols. The structures of these metabolites have been elucidated using advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govnih.govresearchgate.net

The primary products generated by CYP11A1 include:

22(OH)L3-d5 : A monohydroxylated metabolite. nih.gov

24(OH)L3-d5 : Another major monohydroxylated product. nih.gov

20,22(OH)2L3-d5 : A dihydroxylated metabolite formed through sequential hydroxylation, where 22(OH)L3-d5 can be further metabolized to this diol. nih.govresearchgate.net

20(OH)L3-d5 : A product resulting from hydroxylation at the C20 position. nih.govresearchgate.net

The primary products generated by CYP27A1 are distinct and include:

25(OH)L3-d5 : A major product resulting from hydroxylation at C25. nih.gov

(25R)-27(OH)L3-d5 : A stereoisomer of hydroxylation at C27. nih.gov

(25S)-27(OH)L3-d5 : The other stereoisomer of hydroxylation at C27. nih.gov

The deuterium (B1214612) atoms in these molecules serve as tracers, allowing for their unambiguous identification and quantification in complex biological samples using mass spectrometry. nih.govnih.gov

Metabolite (Deuterated Form)Producing EnzymeHydroxylation Position(s)Classification
20(OH)L3-d5CYP11A1C20Monohydroxy-lumisterol nih.govresearchgate.net
22(OH)L3-d5CYP11A1C22Monohydroxy-lumisterol nih.govresearchgate.net
24(OH)L3-d5CYP11A1C24Monohydroxy-lumisterol nih.govresearchgate.net
20,22(OH)2L3-d5CYP11A1C20, C22Dihydroxy-lumisterol nih.govresearchgate.net
25(OH)L3-d5CYP27A1C25Monohydroxy-lumisterol nih.gov
27(OH)L3-d5CYP27A1C27Monohydroxy-lumisterol nih.gov

Subcellular Compartmentalization of this compound Metabolism

The metabolic activation of this compound is a compartmentalized process, occurring within specific subcellular organelles where the requisite enzymes are located.

The initial and key hydroxylation steps of this compound activation occur predominantly in the mitochondria . nih.govresearchgate.net The enzymes responsible for this activation, including CYP11A1 and CYP27A1, are located within the inner mitochondrial membrane. nih.govresearchgate.net This localization is crucial as it places lumisterol metabolism in close proximity to the electron transport chain, which supplies the necessary reducing equivalents (NADPH) for CYP-catalyzed reactions. nih.gov Therefore, mitochondria serve as a central hub for the activation of both vitamin D and lumisterol. nih.govresearchgate.net

Dynamic Interconversion of this compound with Other Photoproducts and Precursors

This compound does not exist in isolation but is part of a dynamic photochemical system that begins with deuterated 7-dehydrocholesterol (B119134) (7-DHC-d5). The formation and relative concentrations of these photoproducts are governed by the kinetics of photoisomerization. nih.gov

The synthesis of this compound is a multi-step photochemical process initiated by UVB radiation:

Formation of Previtamin D3-d5 : Upon exposure to UVB light, the B-ring of 7-DHC-d5 undergoes photolytic cleavage to form previtamin D3-d5. reactome.orgresearchgate.net This is a reversible reaction. photobiology.com

Isomerization of Previtamin D3-d5 : Previtamin D3-d5 is a conformationally flexible intermediate. From this state, it can undergo further transformations:

Thermal Isomerization : It can thermally isomerize to form vitamin D3-d5. reactome.orgresearchgate.net

Photoisomerization : With continued UVB exposure, previtamin D3-d5 can photoisomerize into other stereoisomers, including this compound and tachysterol-d5. nih.govmdpi.com The formation of lumisterol involves the reformation of the B-ring in a different stereochemical configuration (9β,10α) from the original 7-DHC. researchgate.net

The kinetics of these photoisomerization reactions are highly sensitive to the local environment. In isotropic organic solvents, the formation of tachysterol (B196371) is often favored. nih.gov However, within the ordered environment of a lipid bilayer, such as a cell membrane, the conformational freedom of previtamin D3 is restricted. photobiology.comnih.gov This constraint can inhibit the formation of tachysterol and favor the reformation of the cyclized diene structure, leading to an elevated relative amount of lumisterol. nih.gov This suggests that the cellular membrane environment plays a regulatory role in the distribution of photoproducts formed from 7-DHC. nih.govnih.gov

Thermal Isomerization Studies of Deuterated Previtamin D to this compound

The formation of lumisterol from previtamin D is a key event in the complex photochemical and thermal transformations of vitamin D isomers. While extensive research has been conducted on the non-deuterated forms of these compounds, specific studies detailing the thermal isomerization of deuterated previtamin D to this compound are not extensively available in the public domain. However, the principles of this transformation can be understood from the studies of their non-deuterated counterparts, and the use of deuterium labeling has been instrumental in broader metabolic studies of vitamin D and its isomers.

The conversion of previtamin D3 to lumisterol3 involves a reversible photochemical ring-closure. photobiology.com This process is distinct from the thermal isomerization that converts previtamin D3 to vitamin D3. The formation of lumisterol3 is favored under conditions of prolonged exposure to UVB radiation. mdpi.comvitamind-journal.it Wavelengths greater than 300 nm tend to favor the ring-closure that produces lumisterol3. bu.edu

The conformation of the previtamin D molecule plays a crucial role in determining the reaction's outcome. The cZc conformer of previtamin D3 is considered a precursor to the ring-closed products, including lumisterol. photobiology.com In contrast, the tZc conformer is more likely to lead to the formation of tachysterol. photobiology.com The environment surrounding the molecule, such as its presence within a lipid bilayer, can influence these conformations and, consequently, the products of the isomerization. bu.edu

While specific kinetic and thermodynamic data for the thermal isomerization of deuterated previtamin D to this compound are not readily found in the reviewed literature, studies on the thermal isomerization of previtamin D3 to vitamin D3 provide insights into the energetics of these types of reactions. For instance, the thermal isomerization of previtamin D3 to vitamin D3 is an exothermic process in organic solvents like n-hexane but becomes endothermic when complexed with β-cyclodextrin, highlighting the significant influence of the microenvironment on the reaction thermodynamics. nih.gov

Table 1: Activation Parameters for the Thermal Isomerization of Previtamin D3 to Vitamin D3 in Different Environments

EnvironmentActivation Energy (Ea1) (kJ/mol)Enthalpy of Activation (ΔH‡) (kJ/mol)Entropy of Activation (ΔS‡) (J/mol·K)
Human Skin71.0568.49-84.18
n-Hexane84.9082.34-69.41

Data sourced from kinetic and thermodynamic studies of the conversion of previtamin D3 to vitamin D3 in human skin. nih.gov Note: This data pertains to the conversion to vitamin D3, not lumisterol, and is for the non-deuterated compound.

The use of deuterium-labeled compounds, such as deuterated vitamin D3, has been pivotal in metabolic studies. For example, research on the oral intake of lumisterol2 in mice utilized deuterated vitamin D3 to trace its metabolism. These studies demonstrated that high doses of lumisterol2 could significantly reduce the plasma levels of deuterated 25-hydroxyvitamin D3 and calcitriol. nih.gov This indicates an interaction in the metabolic pathways, although it does not directly detail the thermal isomerization to this compound.

Table 2: Effect of Oral Lumisterol2 on Deuterated Vitamin D3 Metabolites in Mice

Treatment GroupDeuterated 25-hydroxyvitamin D3 Reduction (%)Deuterated Calcitriol Reduction (%)
High-dose lumisterol2~50%~80%

Data from a study on the effects of oral lumisterol on vitamin D metabolism in mice fed diets containing deuterated vitamin D3. nih.gov

Investigation of Lumisterol D5 Derived Metabolites in Cellular Signaling and Regulatory Networks in Vitro and in Vivo Research Models

Receptor Interaction Profiling of Deuterated Hydroxylumisterols

Hydroxylated lumisterol (B196343) metabolites exhibit a distinct pattern of interaction with a variety of nuclear receptors, which dictates their biological activities. nih.gov Unlike classical vitamin D metabolites, their actions are not solely mediated by the vitamin D receptor (VDR), suggesting a broader mechanism of influence on cellular processes. nih.gov

Hydroxylumisterols have been identified as signaling molecules that interact with several alternative nuclear receptors. researchgate.net Studies have shown that these metabolites can function as inverse agonists for Retinoic Acid Receptor-Related Orphan Receptors (RORs), specifically RORα and RORγ. nih.govnih.gov This interaction is significant as RORs are involved in regulating immune responses and cellular metabolism. Furthermore, lumisterol derivatives are known to act on the Aryl Hydrocarbon Receptor (AhR) and Liver X Receptors (LXRα/β). mdpi.comnih.gov The specific activity and selectivity of these interactions are dependent on the structure of the lumisterol core and the precise positioning of hydroxyl groups on the molecule. nih.gov This multi-receptor engagement allows lumisterol metabolites to influence a wide array of physiological and pathophysiological processes. nih.gov

Table 1: Receptor Interaction Profile of Lumisterol Metabolites

Nuclear Receptor FamilySpecific Receptor(s)Observed Interaction/Effect
Retinoic Acid Receptor-Related Orphan ReceptorsRORα, RORγInverse agonism. nih.govnih.gov
Aryl Hydrocarbon ReceptorAhRLigand binding and receptor activation. nih.govnih.gov
Liver X ReceptorsLXRα, LXRβReceptor engagement. mdpi.comnih.gov
Vitamin D ReceptorVDRPotential action on the non-genomic A-pocket. nih.gov

Modulation of Gene Expression and Transcriptional Programs

The engagement of lumisterol metabolites with various nuclear receptors leads to significant changes in the expression of target genes and the regulation of broad transcriptional programs. nih.gov

Studies analyzing gene expression have shown that hydroxylumisterols can regulate a distinct set of genes. For example, 20-hydroxylumisterol was found to stimulate the expression of genes associated with keratinocyte differentiation and antioxidant responses. nih.gov Conversely, the same metabolite was shown to inhibit the expression of other genes, including those encoding for the nuclear receptors RORA and RORC. nih.gov This demonstrates a targeted and specific modulation of cellular transcription. The ability of hydroxylated lumisterol forms to induce genes related to protection against oxidative stress further highlights their role in maintaining cellular integrity. mdpi.com

Lumisterol and its metabolites can influence the expression of key enzymes involved in vitamin D metabolism. In a study involving mice fed high doses of lumisterol₂, a significant upregulation of the mRNA abundance of Cyp24a1 was observed in the kidneys. nih.gov Cyp24a1 encodes the enzyme responsible for catabolizing and inactivating vitamin D metabolites. Concurrently, a downregulation of Cyp27b1, the enzyme that produces the active form of vitamin D₃, was also noted. nih.gov This indicates that high levels of lumisterol can alter the body's vitamin D metabolic pathway, leading to reduced levels of active vitamin D. nih.gov

Cellular Homeostasis and Stress Response Studies (in research models)

Lumisterol and its derivatives play a role in maintaining cellular balance and protecting cells from external stressors, particularly in the skin. hmdb.ca These compounds have been shown to inhibit the proliferation of human skin cells, including keratinocytes, in a cell-type-dependent manner. nih.govhmdb.ca This suggests a role in regulating normal epidermal growth and differentiation. hmdb.ca

In response to cellular stress, such as that induced by UVB radiation, lumisterol hydroxyderivatives contribute to protective mechanisms. nih.gov Research in human keratinocytes has demonstrated that these compounds can activate the NRF2-regulated antioxidant response pathway, a critical defense against oxidative stress. nih.govresearchgate.net They also promote the phosphorylation of p53 and its translocation to the nucleus, a key step in initiating DNA repair and cell cycle arrest to prevent the propagation of damaged cells. nih.govmdpi.com These actions collectively help mitigate cellular damage and support the maintenance of tissue homeostasis. nih.gov

Table 2: Summary of Cellular Effects of Lumisterol Derivatives in Research Models

Cellular ProcessModel SystemObserved Effect
Cell Proliferation Human Epidermal KeratinocytesInhibition of proliferation. nih.govhmdb.ca
Human Melanoma CellsInhibition of proliferation. nih.gov
Antioxidant Response Human Epidermal KeratinocytesActivation of NRF2 pathway. nih.govresearchgate.net
DNA Damage Response Human Epidermal KeratinocytesInduction of p53 phosphorylation and DNA repair. nih.govmdpi.com
Gene Expression Human Epidermal KeratinocytesUpregulation of differentiation and antioxidant genes; downregulation of RORA/RORC. nih.gov

Research on Antioxidant Defense Mechanisms (e.g., Nrf2 Pathway Activation)

Recent research has established that novel hydroxy-derivatives of lumisterol, which can be accurately measured using standards such as Lumisterol-d5, play a significant role in protecting human skin cells against damage induced by UVB radiation through the activation of antioxidant defense systems. nih.govnih.gov A key mechanism is the activation of the Nuclear factor E2-related factor 2 (Nrf2) pathway, a central regulator of cellular antioxidant responses. nih.govresearchgate.net

In studies using human epidermal keratinocytes, pretreatment with lumisterol hydroxy-derivatives, such as 20(OH)L3, 22(OH)L3, 20,22(OH)₂L₃, and 24(OH)L3, was shown to enhance the translocation of Nrf2 into the nucleus following UVB exposure. nih.gov This activation of the Nrf2-dependent antioxidant response leads to the upregulation of several protective genes. nih.gov Research has demonstrated increased expression of Nrf2-target genes involved in the antioxidant response, including glutathione (B108866) reductase (GR), heme oxygenase-1 (HO-1), catalase (CAT), and superoxide (B77818) dismutases (SOD1 and SOD2). nih.govresearchgate.net

The protective effects are tangible, with studies showing a dose-dependent reduction in oxidant formation in keratinocytes pre-treated with these compounds. nih.gov By stimulating the expression of these antioxidant enzymes, lumisterol derivatives help to balance the oxidative stress status in cells, thereby protecting them from UVB-induced damage. nih.govnih.gov These findings underscore the potential of lumisterol metabolites as agents that bolster the skin's natural antioxidant defenses. nih.govresearchgate.net

Table 1: Effect of Lumisterol Derivatives on Nrf2 Pathway and Antioxidant Genes in Human Keratinocytes

CompoundEffect on Nrf2Upregulated Antioxidant GenesReference
20(OH)L3Stimulates nuclear translocationGR, HO-1, CAT, SOD1, SOD2 nih.govnih.gov
22(OH)L3Stimulates nuclear translocationGR, HO-1, CAT, SOD1, SOD2 nih.govnih.gov
20,22(OH)₂L₃Stimulates nuclear translocationGR, HO-1, CAT, SOD1, SOD2 nih.govnih.gov
24(OH)L3Stimulates nuclear translocationGR, HO-1, CAT, SOD1, SOD2 nih.govnih.gov

Investigations into DNA Damage Response and Repair Processes

Beyond antioxidant defense, lumisterol derivatives have been shown to actively participate in the DNA damage response and repair processes, a critical function for maintaining genomic stability, especially after UV radiation exposure. frontiersin.org Studies on human keratinocytes have demonstrated that pretreatment with lumisterol hydroxy-derivatives protects the cells against DNA damage caused by UVB irradiation. nih.govnih.gov

One of the key methods used to assess this protective effect is the comet assay, which measures DNA breakage. researchgate.net In UVB-irradiated cells, treatment with lumisterol derivatives resulted in a significant reduction of the comet tail moment, indicating a decrease in DNA damage. nih.govresearchgate.net These compounds have been found to attenuate the levels of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), which are major forms of DNA damage induced by UVB light. researchgate.net

The mechanism appears to involve the activation of the p53 tumor suppressor protein. nih.gov Treatment with lumisterol derivatives stimulates the phosphorylation of p53 at Ser-15 and increases its concentration in the nucleus. nih.govresearchgate.net This activation of p53 is a crucial step in initiating the DNA repair system. nih.gov The combined effect of activating Nrf2-dependent antioxidant responses and p53-mediated DNA repair makes these lumisterol derivatives promising agents for photoprotection. nih.govnih.gov

Table 2: Impact of Lumisterol Derivatives on DNA Damage Markers in UVB-Irradiated Keratinocytes

Compound/DerivativeDNA Damage AssayObserved EffectReference
Lumisterol & Hydroxy-derivativesComet AssaySignificant reduction in mean tail moment nih.govresearchgate.net
Lumisterol & Hydroxy-derivativesCPD LevelsAttenuation of CPD levels researchgate.net
Lumisterol & Hydroxy-derivativesp53 PhosphorylationStimulation at Ser-15 and nuclear accumulation nih.govresearchgate.net

Mechanistic Studies on Cellular Proliferation and Differentiation in Experimental Cell Lines (e.g., Keratinocytes, Melanoma Cells)

Lumisterol and its hydroxylated metabolites exhibit significant anti-proliferative and pro-differentiation properties in various skin cell lines. nih.gov In normal human epidermal keratinocytes, lumisterol derivatives have been shown to inhibit proliferation. nih.govhmdb.ca For instance, 20(OH)L3 was found to suppress keratinocyte proliferation and stimulate the expression of genes associated with keratinocyte differentiation. nih.gov

The anti-proliferative effects are also prominent in cancer cell lines. Studies on human malignant melanoma cells, such as A375 and SK-MEL-28 lines, have shown that specific lumisterol derivatives can effectively inhibit cell growth. mdpi.comresearchgate.net For example, (25R)-27-hydroxyL3 demonstrated a significant inhibitory effect on the proliferation of A375 melanoma cells. mdpi.com Interestingly, the parent compound, lumisterol (L3), did not show the same inhibitory effect, highlighting that hydroxylation is a key step for activating the anti-proliferative properties of these compounds. mdpi.comresearchgate.net

These compounds also influence cell migration, a key process in cancer metastasis. (25R)-27(OH)L3 was effective in inhibiting the migration of the A375 human malignant melanoma cell line. researchgate.net The mechanism behind these anti-proliferative effects is complex and may involve multiple pathways, but it underscores the potential of lumisterol metabolites in regulating the growth and differentiation of both normal and cancerous skin cells. nih.govmdpi.com

Interplay of this compound Metabolites with Other Secosteroid Pathways in Experimental Systems

The biological effects of lumisterol metabolites are not isolated; they exist within a complex network of secosteroid signaling. The use of deuterated standards like this compound is crucial for distinguishing and quantifying the intricate crosstalk between these related pathways in experimental models.

Cross-Talk with Classical and Non-Classical Vitamin D Metabolites

The metabolism of lumisterol itself represents a significant area of crosstalk with vitamin D pathways. Both vitamin D3 and lumisterol are derived from the same precursor, 7-dehydrocholesterol (B119134) (7-DHC), upon exposure to UVB radiation. nih.gov The enzyme CYP11A1, traditionally known for its role in steroid hormone synthesis, has been identified as a key enzyme in metabolizing both vitamin D3 and lumisterol into a variety of hydroxylated, biologically active derivatives. nih.govnih.gov

This shared metabolic activation pathway means that the skin produces a complex mixture of both vitamin D and lumisterol metabolites, which can then interact and modulate cellular functions. nih.gov For example, high oral doses of lumisterol have been shown in mouse models to affect the metabolism of vitamin D, reducing the levels of 25(OH)D3 and calcitriol. semanticscholar.org This suggests a regulatory interplay where the presence of lumisterol and its metabolites can influence the synthesis and degradation of classical vitamin D hormones. semanticscholar.org This intricate crosstalk highlights a more complex and integrated view of secosteroid signaling in the skin and systemically than previously understood. nih.govnih.gov

Prospective Avenues and Research Challenges for Lumisterol D5 Studies

Development of Novel Lumisterol-d5 Probes for Advanced Mechanistic Studies

The use of isotopically labeled molecules is a cornerstone of modern biochemical and pharmaceutical research. Deuterated compounds, in particular, serve as invaluable probes for elucidating complex biological mechanisms without significantly altering the molecule's inherent chemical properties. gabarx.com

Developing this compound into a suite of specialized probes represents a significant opportunity for advancing our understanding of lumisterol's role in cellular processes. The incorporation of deuterium (B1214612) can simplify proton nuclear magnetic resonance (NMR) spectra, making it easier to detect signals from other biomolecules in complex environments. avantiresearch.com Furthermore, deuterated sterols can be used as internal standards for highly accurate quantification in mass spectrometry-based analyses, a technique known as isotope dilution mass spectrometry. researchgate.net This is crucial for tracking the metabolic fate of lumisterol (B196343) and its derivatives within cells and tissues.

Research efforts can focus on synthesizing various this compound-based probes. For instance, attaching fluorescent tags or photo-activatable groups to the this compound scaffold could create powerful tools for live-cell imaging and identifying binding partners. These probes would allow researchers to visualize the subcellular localization of lumisterol and track its dynamic interactions in real-time. The stability imparted by deuteration can enhance the utility of these probes by slowing metabolic degradation, thereby extending their observational window in biological systems. gabarx.comnih.gov Studies on novel vitamin D and lumisterol derivatives have already identified their potential in targeting various nuclear receptors, and deuterated probes could further clarify these specific interactions. nih.gov

High-Throughput Screening Methodologies for this compound Interactions

High-throughput screening (HTS) is essential for identifying novel interactions between small molecules and biological targets on a large scale. The development of HTS assays centered on this compound could accelerate the discovery of proteins, enzymes, and receptors that bind to or are modulated by lumisterol.

A promising approach involves adapting mass spectrometry-based HTS assays, which have been successfully used for other deuterated substrates. nih.gov In such an assay, this compound could be used as a substrate for an enzyme, and the reaction progress would be monitored by the appearance of a deuterated product. This method avoids the use of radioactive materials and is less prone to interference from endogenous, non-deuterated sterols present in the assay mixture. nih.gov A screen of this nature could identify novel enzymes involved in lumisterol metabolism or compounds that inhibit these pathways.

Alternatively, competitive binding assays could be developed. In this format, a known lumisterol-binding protein is incubated with a labeled lumisterol probe (e.g., fluorescently tagged) and a library of test compounds. Compounds that displace the probe are identified as potential binders. Using this compound in the development and validation of such assays would ensure higher accuracy and reproducibility. Fluorescence-based HTS assays have been developed to identify reactive compounds from large libraries, and a similar principle could be applied to study this compound interactions. nih.gov

Computational Modeling and Molecular Dynamics Simulations for Receptor-Ligand Interactions of Deuterated Lumisterols

Computational methods are indispensable for understanding the molecular basis of receptor-ligand interactions. Molecular docking and molecular dynamics (MD) simulations can provide atomic-level insights into how lumisterol and its derivatives bind to nuclear receptors such as Liver X Receptors (LXRs) and Retinoic acid-related orphan receptors (RORs). nih.govnih.gov

For this compound, computational modeling can predict how deuteration might subtly influence binding affinity and dynamics. The increased mass of deuterium can affect the vibrational modes of C-D bonds compared to C-H bonds, which may lead to minor alterations in binding kinetics and the stability of the ligand-receptor complex. MD simulations can model these effects over time, revealing differences in the conformational flexibility of the ligand in the binding pocket and the network of hydrogen bonds and van der Waals interactions. nih.govnih.gov Integrating MD simulations with experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS) can create a powerful hybrid method to probe these interactions with high precision. nih.gov These computational approaches are crucial for guiding the rational design of new lumisterol-based therapeutic agents with enhanced receptor selectivity and efficacy. srce.hrnih.gov

Table 1: Exemplary Parameters for Molecular Dynamics (MD) Simulations of this compound-Receptor Interactions
ParameterExample Value/DescriptionReference
SoftwareAmber, GROMACS, NAMD nih.gov
Force FieldAMBER, CHARMM, OPLS nih.gov
Water ModelTIP3P, SPC/E nih.gov
Initial StructureCrystal structure from Protein Data Bank (PDB) or homology model nih.govnih.gov
Energy MinimizationSteepest descent followed by conjugate gradient methods to remove steric clashes nih.gov
Simulation Time100-1000 nanoseconds (ns) or longer to ensure adequate sampling of conformational space srce.hr
TemperatureMaintained at 310 K (human body temperature) using a thermostat (e.g., Langevin) nih.gov
PressureMaintained at 1 bar using a barostat (e.g., Berendsen or Parrinello-Rahman) nih.gov
Binding Free Energy CalculationMethods like MM/PBSA or MM/GBSA to estimate binding affinity nih.gov

Elucidating the Complex Biological Roles of this compound and its Derivatives in Diverse Model Organisms (e.g., Fungi, Plants, Invertebrates)

While much of the research on vitamin D and its isomers has focused on mammalian systems, their roles in other organisms are less understood. Lumisterol is a photoisomer of ergosterol (B1671047), a primary sterol in fungi, and shares structural similarity with plant sterols (phytosterols). wikipedia.org Investigating the function of this compound in diverse model organisms like fungi, plants, and invertebrates could unveil conserved or unique biological pathways.

In plants, sterols are critical components of cell membranes, regulating fluidity and permeability. creative-proteomics.comnumberanalytics.com They also serve as precursors to brassinosteroids, a class of plant hormones that regulate growth and development. nih.govnih.gov Using this compound as a tracer could help elucidate the uptake, transport, and metabolism of exogenous sterols in plants and their role in stress responses. numberanalytics.com

In fungi, ergosterol is essential for membrane integrity, making it a key target for antifungal drugs. The presence of lumisterol and its derivatives, potentially formed through environmental UV exposure, could impact fungal physiology. Studies using this compound could clarify if and how fungi process these isomers and whether they interfere with essential ergosterol-dependent functions. Given that novel lumisterol metabolites have been shown to have biological activity, exploring these effects in a wider range of organisms is a logical next step. nih.gov

Table 2: Potential Biological Roles of Sterols in Diverse Organisms for Investigation with this compound
OrganismKnown/Postulated Sterol FunctionResearch Application for this compoundReference
Fungi- Essential for cell membrane structure and fluidity (ergosterol).
  • Target for antifungal drugs.
  • - Trace metabolic pathways of lumisterol isomers.
  • Investigate interference with ergosterol synthesis or function.
  • mdpi.com
    Plants- Regulate membrane fluidity and integrity.
  • Precursors to brassinosteroid hormones.
  • Role in signaling and stress response.
  • - Study uptake, transport, and localization of exogenous sterols.
  • Analyze impact on plant growth, development, and stress tolerance.
  • creative-proteomics.comnumberanalytics.comnih.govnih.gov
    Invertebrates- Required for molting and development (ecdysteroids).
  • Structural role in membranes.
  • - Investigate if lumisterol can be metabolized or interfere with steroid hormone pathways.
  • Use as a stable isotopic tracer in metabolic studies.
  • avantiresearch.com

    Harmonization of Research Methodologies for Comparative this compound Studies Across Laboratories

    A significant challenge in the field of non-cholesterol sterol research is the variability in analytical methodologies used across different laboratories. nih.gov This variability can lead to discrepancies in reported values, making it difficult to compare results and conduct meta-analyses. nih.govmaastrichtuniversity.nl For an emerging research subject like this compound, establishing harmonized methodologies from the outset is critical.

    Standardization should cover all steps of the analytical process, from sample collection and storage to extraction, derivatization, and detection. researchgate.net Experts have proposed ideal methodologies, such as alkaline hydrolysis followed by liquid-liquid extraction and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov The use of a common deuterated internal standard, such as this compound itself, is a key component of achieving accurate and reproducible quantification. researchgate.net

    Furthermore, establishing inter-laboratory round-robin tests, where identical samples are analyzed by multiple research groups, is crucial for validating and standardizing measurement protocols. nih.govmaastrichtuniversity.nl By promoting open communication and adherence to consensus protocols, the research community can ensure that data on this compound are robust, reliable, and comparable, thereby accelerating progress in the field.

    Q & A

    Q. How is Lumisterol-d5 characterized and differentiated from its non-deuterated counterpart in experimental settings?

    this compound (deuterated at five positions) is characterized via spectroscopic methods such as ¹H/²H-NMR and mass spectrometry to confirm isotopic purity and structural integrity. Key markers include the absence of proton signals at deuterated positions and isotopic mass shifts (e.g., +5 Da in molecular ion peaks). Researchers must validate deuterium incorporation efficiency (>98%) to minimize isotopic interference in metabolic or stability studies .

    Q. What safety protocols are essential when handling this compound in laboratory settings?

    this compound requires adherence to GHS hazard classifications :

    • Acute toxicity (Category 4) : Use fume hoods and personal protective equipment (PPE) during synthesis.
    • Skin/eye irritation (Category 2/2A) : Implement emergency eyewash stations and avoid direct contact.
    • Respiratory irritation (Category 3) : Ensure proper ventilation and monitor airborne particulates. Safety data sheets (SDS) from suppliers like MedChemExpress should guide risk assessments .

    Q. What methodologies are recommended for synthesizing this compound with high isotopic purity?

    Synthesis typically involves deuterium exchange reactions under controlled pH and temperature using deuterated solvents (e.g., D₂O or deuterated ethanol). Post-synthesis, purification via HPLC with deuterium-compatible columns ensures isotopic stability. Researchers should validate purity using isotope ratio mass spectrometry (IRMS) .

    Q. How can researchers design experiments to study the photochemical stability of this compound?

    Expose samples to UV light (290–315 nm) under controlled humidity and temperature. Monitor degradation via UV-Vis spectroscopy and quantify deuterium retention using LC-MS/MS . Include non-deuterated Lumisterol as a control to assess isotopic effects on stability .

    Advanced Research Questions

    Q. What strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?

    Discrepancies often arise from isotope effects on enzyme kinetics . To address this:

    • Use tracer studies with dual-labeled (¹⁴C/²H) this compound to track metabolic flux.
    • Compare hepatic microsomal assays (in vitro) with whole-animal PET imaging (in vivo) to identify compartment-specific metabolism.
    • Apply kinetic isotope effect (KIE) modeling to adjust for deuterium-induced rate changes .

    Q. How can researchers optimize analytical workflows to quantify trace this compound in complex biological matrices?

    Implement solid-phase microextraction (SPME) coupled with high-resolution mass spectrometry (HRMS) for enhanced sensitivity. Use deuterated internal standards (e.g., Lumisterol-d10) to correct for matrix effects. Validate methods per ICH M10 guidelines , ensuring limits of detection (LOD) ≤1 ng/mL .

    Q. What experimental designs mitigate deuterium-induced artifacts in this compound’s photobiological activity studies?

    • Conduct parallel experiments with non-deuterated Lumisterol under identical conditions.
    • Use time-resolved spectroscopy to compare excited-state lifetimes and reactive oxygen species (ROS) generation.
    • Apply density functional theory (DFT) to model isotopic effects on electronic transitions .

    Q. How should researchers address gaps in the ecological impact data of this compound?

    Perform microcosm studies to assess biodegradation pathways in soil/water systems. Quantify deuterium leaching via isotope-ratio monitoring groundwater tests and evaluate toxicity using Daphnia magna or algal bioassays . Cross-reference with EPA guidelines for deuterated compounds .

    Methodological Guidance for Data Analysis

    Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

    Use non-linear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Validate assumptions via residual plots and apply bootstrapping for confidence intervals. For multi-parametric data, employ principal component analysis (PCA) to isolate isotopic effects .

    Q. How can researchers ensure reproducibility in this compound’s spectroscopic data across laboratories?

    Adopt ASTM E2977-22 guidelines for NMR calibration using deuterated chloroform (CDCl₃) as a lock solvent. Share raw data (FID files) and processing parameters (e.g., apodization, baseline correction) in supplementary materials. Cross-validate results via inter-laboratory round-robin trials .

    Literature and Knowledge Gaps

    Q. What systematic review frameworks identify understudied applications of this compound in dermatological research?

    Apply PRISMA guidelines with search terms like "this compound AND (UV protection OR skin barrier)". Use databases like PubMed and SciFinder, filtering for studies post-2015. Highlight gaps in transdermal delivery mechanisms and long-term safety profiles .

    Q. How can meta-analyses reconcile conflicting reports on this compound’s role in vitamin D synthesis inhibition?

    Aggregate data using random-effects models to account for heterogeneity. Stratify studies by model systems (e.g., human keratinocytes vs. rodent models) and adjust for deuterium concentration variations. Perform sensitivity analyses to exclude outlier datasets .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.